2-Butyl-4,5-dihydro-1,3-thiazole

Physicochemical characterization Distillation and purification Formulation thermal stability

2-Butyl-4,5-dihydro-1,3-thiazole (CAS 28221-34-3), also referred to as 2-butylthiazoline or 4,5-dihydro-2-butylthiazole, is a C7-alkyl-substituted 2-thiazoline (4,5-dihydrothiazole) with a molecular weight of 143.25 g/mol and formula C7H13NS. The compound belongs to the 2-alkyl-4,5-dihydrothiazole homologous series, which are five-membered N,S-heterocycles found in cooked meat volatiles, Maillard reaction systems, and certain semiochemical contexts.

Molecular Formula C7H13NS
Molecular Weight 143.25 g/mol
CAS No. 28221-34-3
Cat. No. B12002412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4,5-dihydro-1,3-thiazole
CAS28221-34-3
Molecular FormulaC7H13NS
Molecular Weight143.25 g/mol
Structural Identifiers
SMILESCCCCC1=NCCS1
InChIInChI=1S/C7H13NS/c1-2-3-4-7-8-5-6-9-7/h2-6H2,1H3
InChIKeyNTJAWQUVLBPTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-4,5-dihydro-1,3-thiazole (CAS 28221-34-3): Procurement-Grade Identity and Homolog Differentiation for Flavor and Analytical Applications


2-Butyl-4,5-dihydro-1,3-thiazole (CAS 28221-34-3), also referred to as 2-butylthiazoline or 4,5-dihydro-2-butylthiazole, is a C7-alkyl-substituted 2-thiazoline (4,5-dihydrothiazole) with a molecular weight of 143.25 g/mol and formula C7H13NS [1]. The compound belongs to the 2-alkyl-4,5-dihydrothiazole homologous series, which are five-membered N,S-heterocycles found in cooked meat volatiles, Maillard reaction systems, and certain semiochemical contexts [2]. Unlike its aromatic thiazole counterpart (2-butylthiazole, CAS 37645-61-7), the partially saturated thiazoline ring confers distinct physicochemical and reactivity properties that directly influence its handling, formulation stability, and analytical detectability [3].

Why 2-Butyl-4,5-dihydro-1,3-thiazole Cannot Be Replaced by Its Nearest Homologs: Physical Property, Chromatographic, and Stability Consequences


Within the 2-alkyl-4,5-dihydrothiazole series, each methylene increment produces quantifiable shifts in boiling point, vapor pressure, hydrophobicity, and gas-chromatographic retention that are non-linear and functionally consequential . Substituting the butyl homolog with 2-propyl- or 2-ethyl-4,5-dihydrothiazole alters headspace partitioning by over 2.7-fold in vapor pressure alone, directly affecting flavor release kinetics in food matrices and detectability in GC-headspace methods [1]. Furthermore, 2-butyl-4,5-dihydrothiazole is distinct from its aromatic analog 2-butylthiazole (CAS 37645-61-7) and its branched isomer 2-sec-butyl-4,5-dihydrothiazole (CAS 56367-27-2); the latter is primarily documented as a rodent urinary pheromone component with specific enantiomeric requirements, making it functionally non-interchangeable in flavor or analytical reference applications . Procuring an unspecified 'alkylthiazoline' without verifying the 2-n-butyl substitution pattern risks introducing a compound with a different boiling point (up to 42.6 °C deviation), a different Kovats retention index (up to 199 units), and ultimately different sensory and physicochemical performance.

Quantitative Differentiation Evidence: 2-Butyl-4,5-dihydro-1,3-thiazole vs. 2-Propyl- and 2-Ethyl-4,5-dihydrothiazoles


Boiling Point Elevation as a Function of 2-Alkyl Chain Length: A Cross-Study Comparison

2-Butyl-4,5-dihydro-1,3-thiazole exhibits a boiling point of 200.4 °C at 760 mmHg, which is 20.9 °C higher than 2-propyl-4,5-dihydrothiazole (179.5 °C) and 42.6 °C higher than 2-ethyl-4,5-dihydrothiazole (157.8 °C) [1][2]. This incremental increase is consistent with the addition of one and two methylene groups, respectively, and directly impacts distillation cut points, solvent evaporation profiles, and thermal processing windows in flavor formulation.

Physicochemical characterization Distillation and purification Formulation thermal stability

Vapor Pressure Reduction with Increasing 2-Alkyl Chain Length: Implications for Headspace Flavor Release

The vapor pressure of 2-butyl-4,5-dihydro-1,3-thiazole is 0.46 mmHg at 25 °C, compared with 1.27 mmHg for 2-propyl-4,5-dihydrothiazole and 3.51 mmHg for 2-ethyl-4,5-dihydrothiazole [1]. The butyl homolog exhibits a 2.8-fold lower vapor pressure than the propyl analog and a 7.6-fold reduction relative to the ethyl analog. This directly affects the equilibrium headspace concentration and temporal aroma release profile in food and fragrance applications.

Flavor release kinetics Headspace analysis Volatile partitioning

Hydrophobicity (LogP) Differentiation: Impact on Lipid vs. Aqueous Phase Partitioning

2-Butyl-4,5-dihydro-1,3-thiazole has a computed LogP of 1.76, compared with 1.37 for 2-propyl-4,5-dihydrothiazole [1]. The 0.39 LogP unit increase reflects the additional methylene group and indicates greater lipophilicity. This difference is meaningful for partitioning in biphasic food systems (oil/water), extraction solvent selection, and reversed-phase chromatographic method development.

Partition coefficient Lipid solubility Flavor matrix interactions

Kovats Retention Index as an Unambiguous Analytical Identifier in the 2-Alkyl-4,5-dihydrothiazole Series

On an SPB-1 non-polar capillary column, 2-butyl-4,5-dihydro-1,3-thiazole has a Kovats retention index (RI) of 1123, compared with 1041 for 2-propyl-4,5-dihydrothiazole and 924 for 2-ethyl-4,5-dihydrothiazole, all determined under consistent chromatographic conditions from the same study [1][2][3]. The incremental RI difference of 82 units (propyl→butyl) and 199 units (ethyl→butyl) provides unambiguous chromatographic separation and identification, well exceeding the minimum ΔRI of ~30 units typically required for confident peak assignment in complex food volatile matrices.

Gas chromatography Retention index Analytical authentication

Thiazoline Ring Oxidation Susceptibility: Class-Level Stability Differentiation from Aromatic Thiazole Analogs

Thiazoline (4,5-dihydrothiazole) derivatives, including 2-butyl-4,5-dihydro-1,3-thiazole, are documented to readily oxidize to the corresponding aromatic thiazoles under ambient conditions, whereas oxazoline analogs remain stable [1]. This class-level property means 2-butyl-4,5-dihydro-1,3-thiazole is intrinsically less oxidatively stable than its fully aromatic counterpart 2-butylthiazole (CAS 37645-61-7; boiling point approximately 189–212 °C depending on source), which already exists in the oxidized (aromatic) state [2]. No quantitative oxidation rate constant for the specific butyl homolog has been published, and this evidence is presented as a class-level inference that must be verified experimentally for procurement and storage decisions.

Oxidative stability Thiazoline vs. thiazole Storage and handling

Validated Application Scenarios for 2-Butyl-4,5-dihydro-1,3-thiazole Based on Differential Evidence


Analytical Reference Standard for GC-MS Identification of 2-Alkyl-4,5-dihydrothiazoles in Cooked Meat Volatile Profiling

The unambiguous Kovats retention index (RI = 1123 on SPB-1) and the substantial RI separation from the 2-ethyl (Δ199) and 2-propyl (Δ82) homologs make 2-butyl-4,5-dihydro-1,3-thiazole a critical authentic reference standard for laboratories conducting GC-MS or GC-Olfactometry analysis of Maillard-derived thiazolines in cooked beef, pork, and processed meat flavor research [1][2]. The compound's known presence in thiazolidine/aldehyde/cysteamine model systems and its relationship to meaty aroma notes further support its use as a targeted analyte in flavor formation studies [3].

Flavor Formulations Requiring Reduced Headspace Volatility and Prolonged Aroma Release in Fatty Food Matrices

The 2.8-fold lower vapor pressure (0.46 mmHg vs. 1.27 mmHg for the propyl analog) and higher LogP (1.76 vs. 1.37) of 2-butyl-4,5-dihydro-1,3-thiazole predict slower aroma release and greater retention in lipid-rich food matrices [1][2]. Flavorists developing meat, broth, or savory process flavorings where a sustained, less volatile thiazoline note is desired should specify the butyl homolog rather than the propyl or ethyl analogs, which would dissipate more rapidly from the product headspace. Patent literature on 2-alkyl-Δ³-thiazolines corroborates the use of this compound class for beef broth-like, meat extract-like, and roasted meat flavor enhancement [3].

Synthetic Intermediate Requiring the Partially Saturated Thiazoline Ring for Downstream Chemical Transformation

The thiazoline ring in 2-butyl-4,5-dihydro-1,3-thiazole is susceptible to oxidation to the corresponding thiazole, hydrolysis under acidic conditions, and further functionalization at the ring positions [1]. This reactivity profile makes the compound a distinct synthetic intermediate when the partially saturated N,S-heterocycle is required as a scaffold for subsequent derivatization—a functional role that 2-butylthiazole (the pre-oxidized aromatic analog) cannot fulfill. Procurement specifications should therefore confirm the dihydrothiazole structure (via NMR or FTIR, with reference spectra available on SpectraBase [2]) and specify appropriate storage under inert atmosphere to prevent premature oxidation.

Quality Control Discrimination Between 2-Butyl-4,5-dihydrothiazole and 2-sec-Butyl-4,5-dihydrothiazole in Procurement

2-sec-Butyl-4,5-dihydrothiazole (CAS 56367-27-2) is a branched isomer with a distinct boiling range (174–175 °C, vs. 200.4 °C for the n-butyl compound) and a well-characterized role as a male mouse pheromone component with enantiomer-specific protein binding [1][2]. The 25 °C lower boiling point and the differing biological context (semiochemical vs. food flavor) mean these two isomers are not interchangeable. Procurement documentation should verify the n-butyl substitution pattern via the InChIKey (NTJAWQUVLBPTQF-UHFFFAOYSA-N) or confirm the absence of the sec-butyl isomer by GC retention index comparison to prevent cross-contamination or mis-shipment.

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